molecular formula C21H26N4O2 B149625 DPA-713 CAS No. 386297-97-8

DPA-713

カタログ番号 B149625
CAS番号: 386297-97-8
分子量: 366.5 g/mol
InChIキー: ILZWUAWCTNWSFZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide" is a molecule that has been studied for its potential as an adenosine A3 receptor antagonist. The adenosine receptors are a class of receptors with significant roles in various physiological processes, and antagonists for these receptors have therapeutic potential in a range of conditions, including inflammatory diseases, cancer, and neurological disorders .

Synthesis Analysis

The synthesis of related compounds has been explored through the alkylation of substituted pyrazoles and pyrazolo[3,4-d]pyrimidines. The use of dimethylformamide diethyl acetal has been found to be more effective than triethyl orthoformate for this purpose. Specifically, the alkylation of pyrazolo[3,4-d]pyrimidines occurs at the 1-position of the pyrazole ring, which is a key step in the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of the compound features a pyrazolo[1,5-a]pyrimidine core, which is substituted with a methoxyphenyl group. This structural motif is crucial for the interaction with the A3 adenosine receptor. The methoxyaryl substitution pattern has been found to significantly influence the antagonistic profile of these compounds. A robust computational model has been used to identify pharmacophoric elements that confer selectivity to the A3 adenosine receptor, which is critical for reducing potential side effects by avoiding interaction with other adenosine receptor subtypes .

Chemical Reactions Analysis

The chemical reactivity of the compound is not explicitly detailed in the provided papers. However, the alkylation reactions mentioned in the synthesis of related compounds suggest that the target compound may also undergo similar reactions under appropriate conditions. The presence of the acetamide group and the methoxyphenyl substitution could potentially be sites for further chemical modifications, which could be explored to fine-tune the compound's pharmacological properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as solubility, melting point, and stability, are not directly discussed in the provided papers. However, the potency and selectivity of the compound as an A3 adenosine receptor antagonist have been emphasized, with reported Ki values below 20 nM and selectivity profiles above 100-fold within the adenosine receptor family. These properties are indicative of a highly potent and selective antagonist, which is desirable for therapeutic applications .

科学的研究の応用

神経炎症検出

DPA-713は、神経炎症を検出するためのPETイメージングトレーサーとして使用されます。 脳卒中後の脳組織におけるミクログリアの活性化の程度を正確に反映することが示されており、これは神経疾患の理解と治療に不可欠です .

SARS-CoV-2感染研究

研究者は、動物モデルにおけるSARS-CoV-2感染の研究にthis compoundを使用してきました。 This compoundを用いた肺のイメージングは、感染が肺組織に与える影響を理解するのに役立ってきました .

関節炎研究

This compoundは、特に関節炎に関連する炎症プロセスにおける重要な役割を果たす滑膜マクロファージのイメージングにおいて、関節炎研究に応用されてきました .

HIV管理

この化合物は、HIVに感染した個体におけるグリア細胞の活性化と神経炎症のバイオマーカーとしても研究されており、神経認知障害の治療モニタリングと管理に役立つ可能性があります .

神経科学研究

神経科学では、this compoundは、神経炎症に関与するタンパク質であるTSPOの発現の変化を監視するために使用され、これはさまざまな脳疾患の研究に不可欠です .

脳卒中と脳虚血

This compoundは、脳卒中や脳虚血後のミクログリアの活性化をin vivoで追跡するのに役立ち、これらのイベントに続く炎症プロセスに関する洞察を提供します .

特性

IUPAC Name

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILZWUAWCTNWSFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001126663
Record name DPA 713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

386297-97-8
Record name N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386297-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DPA-713
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DPA 713
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001126663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DPA-713
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 3
Reactant of Route 3
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 4
Reactant of Route 4
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 5
Reactant of Route 5
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide
Reactant of Route 6
Reactant of Route 6
N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide

Q & A

Q1: What is the primary target of DPA-713?

A1: this compound selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Where is TSPO located and what is its role?

A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]

Q3: How does this compound binding to TSPO facilitate neuroinflammation imaging?

A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled this compound, typically with carbon-11 ([11C]this compound), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there any downstream effects of this compound binding to TSPO?

A4: this compound is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]

Q7: How stable is this compound under various conditions?

A7: Information on this compound stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.

Q8: Has this compound shown compatibility with various materials for formulation or administration?

A8: The research excerpts primarily focus on this compound as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound possess any catalytic properties?

A9: this compound is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Have computational methods been applied to study this compound?

A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand this compound’s binding interactions with TSPO and guide the development of analogs with improved properties. []

Q11: How do structural modifications to this compound affect its TSPO binding affinity?

A11: Modifications to the this compound scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []

Q12: What are the key structural features of this compound essential for TSPO binding?

A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for this compound's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []

Q13: Have there been attempts to formulate this compound to enhance its properties?

A13: While the provided research excerpts do not delve into specific formulation strategies for this compound, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q14: How is this compound metabolized and excreted?

A14: Details on this compound metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.

Q15: What is the typical half-life of [11C]this compound?

A15: As a carbon-11-labeled radiotracer, [11C]this compound has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []

Q16: How does the TSPO A147T polymorphism affect this compound binding?

A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including this compound. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.

Q17: Has this compound demonstrated efficacy in preclinical models of disease?

A17: this compound has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.

Q18: What in vitro assays are used to evaluate this compound binding characteristics?

A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: Which animal models have been used to evaluate this compound for neuroinflammation imaging?

A19: this compound has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]

Q20: Are there any ongoing clinical trials using this compound?

A20: While the provided research excerpts do not mention specific clinical trials, this compound's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: How is this compound typically radiolabeled for PET imaging?

A21: this compound can be radiolabeled with carbon-11 ([11C]this compound) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.

Q22: What analytical techniques are employed to characterize and quantify this compound?

A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing this compound, ensuring its quality and purity for research and clinical applications. [, ]

Q23: Are there alternative tracers to this compound for imaging TSPO?

A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.

Q24: What are the limitations of using this compound for neuroinflammation imaging?

A24: Key limitations include the influence of the TSPO A147T polymorphism on this compound binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []

Q25: What is the environmental impact of this compound production and use?

A25: The provided research primarily focuses on the biomedical applications of this compound, and information regarding its environmental impact is not discussed.

Q26: Has this compound been studied for other potential medical applications?

A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。